![molecular formula C29H22N2O2 B5399253 2-(1-benzyl-1H-benzimidazol-2-yl)-1-phenylvinyl benzoate](/img/structure/B5399253.png)
2-(1-benzyl-1H-benzimidazol-2-yl)-1-phenylvinyl benzoate
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Overview
Description
2-(1-benzyl-1H-benzimidazol-2-yl)-1-phenylvinyl benzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound belongs to the class of benzimidazole derivatives, which are known to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.
Scientific Research Applications
2-(1-benzyl-1H-benzimidazol-2-yl)-1-phenylvinyl benzoate has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit potent anti-cancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. In addition, this compound has been found to possess anti-inflammatory and anti-microbial properties, making it a promising candidate for the treatment of inflammatory and infectious diseases.
Mechanism of Action
The mechanism of action of 2-(1-benzyl-1H-benzimidazol-2-yl)-1-phenylvinyl benzoate is not fully understood. However, it is believed to exert its anti-cancer activity by inducing apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to inhibit the activity of certain enzymes, such as topoisomerase II and DNA polymerase, which are essential for cancer cell proliferation.
Biochemical and Physiological Effects:
Studies have shown that 2-(1-benzyl-1H-benzimidazol-2-yl)-1-phenylvinyl benzoate can induce cell cycle arrest and apoptosis in cancer cells, leading to decreased cell viability and growth inhibition. This compound has also been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages, indicating its potential as an anti-inflammatory agent. Furthermore, 2-(1-benzyl-1H-benzimidazol-2-yl)-1-phenylvinyl benzoate has been shown to possess anti-microbial activity against a variety of bacterial and fungal strains.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(1-benzyl-1H-benzimidazol-2-yl)-1-phenylvinyl benzoate in lab experiments is its potent anti-cancer activity, which makes it a valuable tool for studying cancer cell biology and for developing new anti-cancer drugs. However, this compound also has some limitations, such as its relatively low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Future Directions
There are several potential future directions for research on 2-(1-benzyl-1H-benzimidazol-2-yl)-1-phenylvinyl benzoate. One area of interest is the development of novel drug delivery systems that can improve the solubility and bioavailability of this compound. Another direction is the investigation of its potential as a combination therapy with other anti-cancer drugs to enhance its efficacy. In addition, further studies are needed to elucidate the exact mechanism of action of this compound and to identify its molecular targets.
Synthesis Methods
The synthesis of 2-(1-benzyl-1H-benzimidazol-2-yl)-1-phenylvinyl benzoate involves the condensation reaction between 1-benzyl-1H-benzimidazole-2-carbaldehyde and 1-phenylvinyl benzoate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol. The product is obtained in high yield and purity after purification by column chromatography.
properties
IUPAC Name |
[(E)-2-(1-benzylbenzimidazol-2-yl)-1-phenylethenyl] benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H22N2O2/c32-29(24-16-8-3-9-17-24)33-27(23-14-6-2-7-15-23)20-28-30-25-18-10-11-19-26(25)31(28)21-22-12-4-1-5-13-22/h1-20H,21H2/b27-20+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMQWWJXOLRGXSL-NHFJDJAPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2C=C(C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2/C=C(\C4=CC=CC=C4)/OC(=O)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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